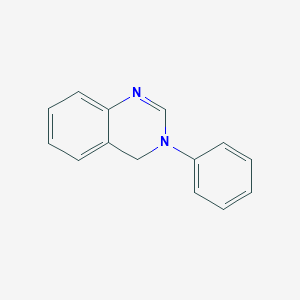

3-phenyl-4H-quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The this compound structure consists of a quinazoline core with a phenyl group attached at the third position, making it a valuable scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-quinazoline can be achieved through various methods. One common approach involves the condensation of ortho-amino benzylamines with carbonyl derivatives. This method typically requires the use of aldehydes or ketones as the carbonyl source and proceeds under mild reaction conditions . Another method involves the reduction of quinazoline or quinazolinone compounds, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that allow for the efficient assembly of the quinazoline scaffold. For example, a one-pot three-component tandem reaction involving amides, aldehydes, and amines has been developed, providing moderate to good yields of 3,4-dihydroquinazolines . This method is advantageous due to its simplicity and the ability to introduce various functional groups.

Análisis De Reacciones Químicas

Types of Reactions: 3-phenyl-4H-quinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Quinazoline oxides.

Reduction: 3,4-dihydroquinazolines.

Substitution: Substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

3-Phenyl-4H-quinazoline derivatives have been extensively studied for their anticancer properties. These compounds often function as inhibitors of key signaling pathways involved in tumor growth.

- Mechanism of Action : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers such as non-small cell lung cancer, breast cancer, and pancreatic cancer. For instance, certain derivatives have shown potent activity against breast cancer cell lines by inhibiting vascular endothelial growth factor receptor (VEGF) and poly ADP ribose polymerase (PARP), both critical in cancer progression and resistance to therapy .

- Case Studies : A study reported that specific 3-substituted quinazoline derivatives exhibited broad-spectrum antitumor activity across multiple cancer cell lines, including those resistant to conventional therapies . Another investigation highlighted the synthesis of quinazoline-sulfonamide hybrids that demonstrated significant cytotoxic effects against leukemia cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been documented through various studies, showing efficacy against both bacterial and fungal pathogens.

- Antibacterial Activity : Recent research has indicated that certain synthesized quinazoline derivatives possess superior antibacterial properties compared to their antifungal activities. For example, compounds with specific substituents on the phenyl ring displayed enhanced activity against gram-positive bacteria .

- Fungal Inhibition : The same derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger, revealing promising antifungal effects .

Anti-inflammatory Effects

This compound compounds have also been explored for their anti-inflammatory properties.

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, some derivatives were found to significantly reduce edema in animal models, showcasing their potential as anti-inflammatory agents .

- Clinical Relevance : The efficacy of these compounds in treating conditions like rheumatoid arthritis and inflammatory bowel diseases has been documented, indicating their therapeutic promise .

Other Therapeutic Applications

Beyond the aforementioned applications, this compound exhibits potential in several other therapeutic areas:

- Anticonvulsant Activity : Some derivatives have been evaluated for their ability to prevent seizures, showing comparable effectiveness to established anticonvulsant medications .

- Diabetes Management : Certain quinazoline derivatives have demonstrated inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, indicating potential use in managing diabetes by regulating carbohydrate metabolism .

Data Summary Table

| Application | Mechanism/Activity | Notable Findings |

|---|---|---|

| Anticancer | EGFR inhibition; PARP inhibitors | Broad-spectrum activity against multiple cancers |

| Antimicrobial | Antibacterial and antifungal properties | Effective against gram-positive bacteria and fungi |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in edema in animal models |

| Anticonvulsant | Seizure prevention | Comparable effectiveness to standard medications |

| Diabetes Management | Enzyme inhibition (alpha-amylase/glucosidase) | Potential for regulating carbohydrate metabolism |

Mecanismo De Acción

The mechanism of action of 3-phenyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound’s antiparasitic and antitumor activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .

Comparación Con Compuestos Similares

Quinazoline: A parent compound with a similar core structure but without the phenyl group at the third position.

Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.

2,3-Dihydroquinazolin-4(1H)-one: A related compound with a different substitution pattern, used in drug design.

Uniqueness: 3-phenyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the third position enhances its interactions with molecular targets, making it a valuable scaffold for drug discovery .

Propiedades

Fórmula molecular |

C14H12N2 |

|---|---|

Peso molecular |

208.26g/mol |

Nombre IUPAC |

3-phenyl-4H-quinazoline |

InChI |

InChI=1S/C14H12N2/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15-11-16/h1-9,11H,10H2 |

Clave InChI |

SDCMHPPKMQZPPJ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |

SMILES canónico |

C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.